molecular formula C13H24O3 B8720490 (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one CAS No. 220775-18-8

(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one

Katalognummer: B8720490
CAS-Nummer: 220775-18-8
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: QATYWYWXGPNTNI-AMGKYWFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one is a chiral compound with a unique structure that includes a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.

    Introduction of the Heptan-2-one Moiety: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the heptan-2-one structure.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (6S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom, to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Wissenschaftliche Forschungsanwendungen

(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6R)-6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.

    6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The racemic mixture containing both (6S) and (6R) enantiomers.

    6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptanal: A structurally similar compound with an aldehyde group instead of a ketone.

Uniqueness

The (6S) enantiomer of 6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer

220775-18-8

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

IUPAC-Name

(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one

InChI

InChI=1S/C13H24O3/c1-11(6-5-7-12(2)14)10-16-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3/t11-,13?/m0/s1

InChI-Schlüssel

QATYWYWXGPNTNI-AMGKYWFPSA-N

Isomerische SMILES

C[C@@H](CCCC(=O)C)COC1CCCCO1

Kanonische SMILES

CC(CCCC(=O)C)COC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.